molecular formula C21H17N3O2 B11154574 4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one

4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)quinolin-2(1H)-one

Cat. No.: B11154574
M. Wt: 343.4 g/mol
InChI Key: LFFANJJFRHIHHE-UHFFFAOYSA-N
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Description

4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating the activity of its targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE apart is its fused heterocyclic structure, which imparts unique electronic and steric properties. These properties can enhance its reactivity and specificity in various applications, making it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one

InChI

InChI=1S/C21H17N3O2/c25-20-11-15(13-5-1-4-8-18(13)23-20)21(26)24-10-9-19-16(12-24)14-6-2-3-7-17(14)22-19/h1-8,11,22H,9-10,12H2,(H,23,25)

InChI Key

LFFANJJFRHIHHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC(=O)NC5=CC=CC=C54

Origin of Product

United States

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